HZ-1157

Description

Structure

3D Structure

Properties

IUPAC Name |

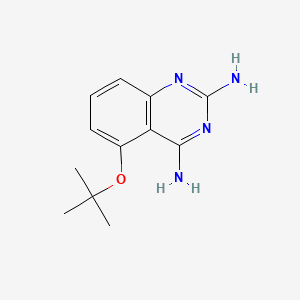

5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHKDYFLRJIBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A General Framework for Elucidating the Mechanism of Action of a Novel Compound

As of the latest available information, there is no publicly accessible scientific literature, research data, or whitepapers detailing the mechanism of action for a compound designated "HZ-1157". This suggests that this compound may be an internal research code for a compound that has not yet been disclosed in publications, a highly novel agent pending intellectual property protection, or potentially a misidentified compound.

Consequently, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed at this time due to the absence of foundational information in the public domain.

For researchers, scientists, and drug development professionals interested in the discovery and characterization of novel therapeutic agents, the typical workflow for elucidating a compound's mechanism of action is outlined below. This generalized guide can serve as a framework for how such a technical document would be structured once data on this compound becomes available.

This framework outlines the typical experimental progression and data presentation for characterizing a new chemical entity.

Initial Target Identification and Validation

The first step is to identify the molecular target(s) of the compound. This often involves a combination of computational and experimental approaches.

Experimental Protocols:

-

Target-Based Screening: If a target is hypothesized, direct assays are performed.

-

In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure the direct binding affinity and kinetics of the compound to the purified target protein.

-

In Vitro Activity Assays: For enzymatic targets (e.g., kinases, proteases), enzymatic assays are conducted to determine the compound's inhibitory or activating concentration (IC50 or EC50).

-

-

Phenotypic Screening: If the target is unknown, a phenotypic screen is performed first to identify a desired cellular effect.

-

High-Content Imaging: Cells are treated with the compound, and changes in morphology, protein localization, or other cellular features are monitored.

-

Cell Viability Assays: The effect of the compound on the proliferation and survival of various cell lines is measured to identify potential anti-cancer or cytotoxic effects.

-

Logical Workflow for Target Identification:

Caption: General workflow for identifying the molecular target of a novel compound.

Elucidation of Cellular Signaling Pathways

Once a primary target is identified, the next step is to understand how modulating this target affects downstream cellular signaling pathways.

Experimental Protocols:

-

Western Blotting: This is a standard technique to measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling molecules following compound treatment.

-

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This method is used to quantify changes in the gene expression of downstream targets.

-

Immunofluorescence and Confocal Microscopy: These techniques are used to visualize the subcellular localization of target proteins and downstream effectors.

Hypothetical Signaling Pathway Diagram:

The diagram below illustrates a hypothetical scenario where a compound inhibits a kinase, leading to a downstream effect on gene expression.

Caption: A hypothetical signaling pathway modulated by an inhibitory compound.

Quantitative Data Summary

All quantitative data from the experimental work would be compiled into tables for clear comparison.

Table 1: In Vitro Activity

| Parameter | Value (nM) | Assay Type |

| Target X IC50 | TBD | Enzymatic Assay |

| Off-Target Y IC50 | TBD | Enzymatic Assay |

| Cell Line A GI50 | TBD | Proliferation Assay |

| Cell Line B GI50 | TBD | Proliferation Assay |

Table 2: Binding Affinity and Kinetics

| Parameter | Value | Method |

| K_D | TBD | SPR |

| k_on (1/Ms) | TBD | SPR |

| k_off (1/s) | TBD | SPR |

This structured approach ensures a thorough and rigorous characterization of a novel compound's mechanism of action, providing the necessary foundation for further preclinical and clinical development. Once information regarding this compound is published, a similar in-depth guide can be produced.

In-depth Technical Guide on HZ-1157: Synthesis and Purification

An Examination of a Novel Compound in Drug Development

For Researchers, Scientists, and Drug Development Professionals

There is currently no publicly available scientific literature detailing the synthesis and purification of a compound designated as HZ-1157. Searches for this identifier in chemical databases and research publications have not yielded any specific molecule or associated experimental protocols. It is possible that this compound is a proprietary internal compound code, a recently developed molecule not yet described in published literature, or an incorrect identifier.

While a detailed guide on this compound cannot be provided due to the absence of information, this document will present a hypothetical framework for the synthesis and purification of a novel small molecule drug candidate, which can be adapted once information on this compound becomes available. This framework will address the core requirements of data presentation, experimental protocols, and visualization of key processes.

Hypothetical Synthesis and Purification of a Novel Compound

For the purpose of this guide, we will consider a hypothetical multi-step synthesis of a novel kinase inhibitor, followed by its purification.

Data Presentation

Quantitative data from the synthesis and purification process would be critical for reproducibility and optimization. This data should be summarized in clear, structured tables.

Table 1: Summary of Hypothetical Synthesis Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Suzuki Coupling | Aryl-Br, Boronic Acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | Boc Deprotection | Intermediate 1, TFA | DCM | 25 | 2 | 98 |

| 3 | Amide Coupling | Intermediate 2, Carboxylic Acid, HATU, DIPEA | DMF | 25 | 4 | 75 |

Table 2: Summary of Hypothetical Purification and Purity Analysis

| Purification Step | Method | Mobile Phase/Eluent | Purity (HPLC, %) | Overall Yield (%) |

| 1 | Flash Chromatography | Hexane/Ethyl Acetate Gradient | 95 | 60 |

| 2 | Recrystallization | Ethanol/Water | >99 | 55 |

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results.

Protocol 1: Hypothetical Suzuki Coupling (Step 1)

-

To a solution of Aryl-Br (1.0 eq) in a 2:1 mixture of toluene and water (10 mL/mmol) was added the corresponding boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

The reaction mixture was degassed with argon for 15 minutes.

-

The mixture was heated to 100 °C and stirred vigorously for 12 hours.

-

After cooling to room temperature, the organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product was purified by flash chromatography on silica gel.

Protocol 2: Hypothetical Purification by Recrystallization (Step 2)

-

The crude product from the final synthesis step was dissolved in a minimal amount of hot ethanol.

-

Deionized water was added dropwise until the solution became cloudy.

-

The solution was heated until it became clear again and then allowed to cool slowly to room temperature.

-

The mixture was then placed in an ice bath for 1 hour to maximize crystal formation.

-

The resulting crystals were collected by vacuum filtration, washed with cold ethanol/water (1:1), and dried under vacuum.

Visualization of Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships.

Caption: Hypothetical three-step synthesis workflow for a novel compound.

HZ-1157: A Potent Inhibitor of Hepatitis C Virus NS3/4A Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HZ-1157 is a novel small molecule inhibitor identified as a potent antagonist of the Hepatitis C Virus (HCV) NS3/4A protease. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and key preclinical data. Detailed experimental protocols for the principal assays used to characterize its antiviral activity are provided, alongside a summary of its quantitative performance. Signaling pathway and experimental workflow visualizations are included to facilitate a deeper understanding of its therapeutic potential and the methodologies for its evaluation.

Background and Discovery

This compound is a 2,4-diaminoquinazoline derivative that was identified through a screening of a library of synthetic compounds for anti-HCV activity.[1][2] The initial screening utilized an HCV subgenomic replicon-based luciferase reporter cell line to identify compounds with potential inhibitory effects on HCV replication.[2] this compound emerged as a promising candidate and was further characterized for its specific mechanism of action.

Subsequent studies confirmed that this compound directly targets the HCV NS3/4A protease, a serine protease essential for the cleavage of the viral polyprotein into mature non-structural proteins required for viral replication.[1][3] The consistent inhibitory activity of this compound across various assay systems, including replicon, infectious virus, and isolated protease assays, underscores its specific targeting of the NS3/4A protease.[1]

Interestingly, this compound has also demonstrated inhibitory activity against other members of the Flaviviridae family, including Dengue virus and Japanese Encephalitis Virus, suggesting a broader antiviral potential that warrants further investigation.[4][5][6][7][8] Some studies have also noted potential off-target effects, such as dihydrofolate reductase (DHFR) inhibition.[9][10]

Quantitative Data Summary

The antiviral and inhibitory activities of this compound have been quantified in various assays. The following tables summarize the key quantitative data available in the public domain.

| Table 1: In Vitro Activity of this compound against Hepatitis C Virus (HCV) | |

| Assay Type | IC50 Value |

| HCV NS3/4A Protease Inhibition | 1.0 µmol/L[1][3][4][] |

| HCV Replicon Assay | 0.73 µmol/L[1] |

| Infectious HCV (J399EM) in Huh7.5.1 cells | 0.82 µmol/L[1][5][] |

| Table 2: In Vitro Activity of this compound against Other Viruses | |

| Virus | EC50 Value |

| Dengue Virus | 0.15 µM[4][] |

| Japanese Encephalitis Virus (JEV) | 1.06 µM[8] |

| Table 3: Cytotoxicity of this compound | |

| Cell Line | CC50 Value |

| Not specified (Dengue virus study) | > 10 µM[4][] |

| A549 cells (JEV study) | 21.22 µM[8] |

Mechanism of Action: Targeting the HCV NS3/4A Protease

The primary mechanism of action of this compound is the inhibition of the HCV NS3/4A serine protease. In the HCV life cycle, the viral genome is translated into a single large polyprotein. This polyprotein must be cleaved by viral and host proteases to release functional non-structural (NS) proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex. The NS3 protease, in complex with its cofactor NS4A, is responsible for four of these cleavages. By binding to and inhibiting the NS3/4A protease, this compound prevents the processing of the viral polyprotein, thereby halting the formation of the replication complex and inhibiting viral propagation.

Caption: HCV NS3/4A Protease Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

HCV Replicon-Based Luciferase Reporter Assay

This assay is designed to screen for compounds that inhibit HCV replication in a cell-based system.

-

Cell Line: A human hepatoma cell line (e.g., Huh7) stably transfected with an HCV subgenomic replicon containing a luciferase reporter gene.

-

Methodology:

-

Seed the replicon-containing cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or control compounds (e.g., DMSO as a negative control, a known HCV inhibitor as a positive control).

-

Incubate the plates for a defined period (e.g., 48-72 hours) to allow for HCV replication.

-

Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV replication.

-

Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compounds.

-

Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.

-

HCV NS3/4A Protease Reporter Assay

This assay specifically measures the inhibitory activity of compounds against the NS3/4A protease in a cellular context.

-

Cell Line: A stable cell line (e.g., Huh7.5.1) co-transfected with a plasmid encoding the HCV NS3/4A protease and a reporter plasmid. The reporter plasmid contains a substrate for the NS3/4A protease linked to a secretable reporter protein (e.g., secreted embryonic alkaline phosphatase, SEAP). Cleavage of the substrate by the protease leads to the secretion of the reporter protein.

-

Methodology:

-

Plate the reporter cell line in 96-well plates.

-

Add different concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Measure the activity of the secreted reporter protein (e.g., SEAP) in the supernatant using a suitable substrate and detection method (e.g., colorimetric or chemiluminescent).

-

A decrease in reporter activity indicates inhibition of the NS3/4A protease.

-

Calculate the IC50 value based on the dose-response curve.

-

In Vitro HCV Infection Assay

This assay evaluates the ability of a compound to inhibit the complete viral life cycle in a more physiologically relevant system.

-

Cell Line: A cell line permissive to HCV infection (e.g., Huh7.5.1).

-

Virus: A cell culture-adapted infectious HCV strain (e.g., Jc1 or J399EM).

-

Methodology:

-

Seed the permissive cells in multi-well plates.

-

Infect the cells with HCV at a known multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

-

After an incubation period to allow for viral entry (e.g., 4-6 hours), remove the inoculum and add fresh media containing the respective concentrations of this compound.

-

Incubate the infected cells for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

-

Quantify the level of HCV replication. This can be done by measuring intracellular HCV RNA levels using qRT-PCR or by quantifying the expression of a viral protein (e.g., HCV core antigen) using an ELISA or immunofluorescence.

-

Determine the IC50 value by analyzing the reduction in viral replication as a function of this compound concentration.

-

References

- 1. Discovering novel anti-HCV compounds with inhibitory activities toward HCV NS3/4A protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovering novel anti-HCV compounds with inhibitory activities toward HCV NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound (TMO-T4197-10mM) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 10. shop.bio-connect.nl [shop.bio-connect.nl]

HZ-1157: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

HZ-1157 is a 2,4-diaminoquinazoline derivative identified as a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. It has demonstrated significant antiviral activity against HCV, as well as other members of the Flaviviridae family, including Dengue virus (DENV) and Japanese Encephalitis Virus (JEV). In addition to its antiviral properties, this compound has been reported to exhibit broader biological activities, including inhibition of protein lysine methyltransferase G9a, activation of the SMN2 promoter, and inhibition of dihydrofolate reductase. This technical guide provides a comprehensive overview of the known biological targets and associated pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Biological Target: HCV NS3/4A Protease

The primary and most well-characterized biological target of this compound is the NS3/4A serine protease of the Hepatitis C Virus. This enzyme is crucial for the viral life cycle, as it is responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins essential for viral replication.[1][2][3] By inhibiting this protease, this compound effectively blocks viral replication.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against HCV and other viruses.

| Assay | Target | Cell Line | Value | Reference |

| IC50 | HCV NS3/4A Protease | - | 1.0 µmol/L | [1][4][5] |

| IC50 | HCV Replicon | Huh7.5.1 | 0.73 µmol/L | [1] |

| IC50 | In vitro HCV Infection | Huh7.5.1 | 0.82 µmol/L | [1][5] |

| EC50 | Dengue Virus | - | 0.15 µM | [4][6] |

| CC50 | Cytotoxicity | - | > 10 µM | [4][6] |

Signaling Pathway: HCV Replication and Inhibition by this compound

The following diagram illustrates the Hepatitis C virus replication cycle and highlights the critical role of the NS3/4A protease, which is the target of this compound.

Other Antiviral Activities

This compound has also shown inhibitory effects against other flaviviruses, suggesting a broader antiviral potential.

Dengue Virus (DENV)

This compound exhibits high inhibitory activity against Dengue virus with an EC50 of 0.15 µM.[4][6] The proposed mechanism is likely through the inhibition of the viral protease, which shares structural similarities with the HCV protease.

Japanese Encephalitis Virus (JEV)

Studies have shown that this compound can inhibit the replication of the JEV-GFP replicon and the virus in vitro.[7] Similar to its activity against HCV and Dengue virus, the presumed target is the viral protease.

The following diagram depicts a generalized flavivirus replication cycle, which is applicable to both Dengue and Japanese Encephalitis viruses.

Broader Biological Activities

Beyond its antiviral effects, this compound is reported to interact with several host cell targets. The detailed mechanisms and quantitative data for these interactions are less characterized in the public domain.

Protein Lysine Methyltransferase G9a Inhibition

This compound is known to inhibit G9a, a histone methyltransferase that plays a key role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation is generally associated with transcriptional repression.

SMN2 Promoter Activation

This compound has been reported to activate the promoter of the Survival of Motor Neuron 2 (SMN2) gene. Upregulation of SMN2 expression is a therapeutic strategy for Spinal Muscular Atrophy (SMA). The exact mechanism of activation by this compound is not detailed in the available literature.

Dihydrofolate Reductase (DHFR) Inhibition

This compound is also a known inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway that is critical for the synthesis of purines, thymidylate, and certain amino acids. DHFR inhibition disrupts DNA synthesis and cell proliferation.

Experimental Protocols

Detailed methodologies for the key assays used to characterize the antiviral activity of this compound are provided below.

HCV Replicon Assay

This assay is used to determine the effect of a compound on HCV RNA replication in a cell-based system.

-

Cell Line: Huh7.5.1 cells stably expressing an HCV subgenomic replicon, often containing a reporter gene like luciferase.

-

Procedure:

-

Seed the replicon-containing cells in 96-well plates.

-

After cell attachment, treat with various concentrations of this compound. A positive control (e.g., a known HCV inhibitor) and a negative control (vehicle, e.g., DMSO) should be included.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Measure the reporter gene activity (e.g., luciferase signal) or quantify HCV RNA levels using RT-qPCR.

-

Concurrently, assess cell viability using an appropriate assay (e.g., CellTiter-Glo) to determine the cytotoxicity of the compound.

-

Calculate the IC50 (the concentration at which 50% of viral replication is inhibited) and CC50 (the concentration at which 50% of cell viability is lost) values.

-

In Vitro HCV Infection Assay

This assay evaluates the effect of a compound on the entire HCV infection cycle in cell culture.

-

Cell Line: Huh7.5.1 cells.

-

Virus: Cell culture-adapted HCV (HCVcc).

-

Procedure:

-

Seed Huh7.5.1 cells in 96-well plates.

-

Pre-incubate the cells with various concentrations of this compound for a short period.

-

Infect the cells with HCVcc at a specific multiplicity of infection (MOI).

-

After an incubation period to allow for viral entry, remove the inoculum and add fresh media containing the respective concentrations of this compound.

-

Incubate for a period that allows for viral replication and spread (e.g., 48-72 hours).

-

Quantify the level of infection. This can be done by measuring the expression of a viral protein (e.g., NS3 or Core) using immunofluorescence or by quantifying viral RNA in the supernatant using RT-qPCR.

-

Calculate the IC50 value based on the reduction in viral protein expression or viral RNA levels.

-

HCV NS3/4A Protease Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.

-

Reagents: Recombinant HCV NS3/4A protease, a fluorogenic peptide substrate that mimics the natural cleavage site of the protease.

-

Procedure:

-

In a 96-well plate, add the recombinant NS3/4A protease to a reaction buffer.

-

Add various concentrations of this compound and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

-

The rate of the reaction is determined from the slope of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response curve.

-

Conclusion

This compound is a promising small molecule with potent antiviral activity, primarily targeting the HCV NS3/4A protease. Its efficacy against other flaviviruses warrants further investigation. The compound's interactions with host targets such as G9a, the SMN2 promoter, and DHFR suggest a complex pharmacological profile that could be explored for therapeutic applications beyond infectious diseases. This guide provides a foundational understanding of this compound's biological activities to support ongoing and future research endeavors.

References

- 1. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 2. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dihydrofolate reductase inhibitor | PDF [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. karger.com [karger.com]

No Publicly Available Data for HZ-1157 In Vitro and In Vivo Studies

Comprehensive searches for publicly accessible scientific literature and data regarding a compound designated "HZ-1157" have yielded no specific results. In vitro and in vivo studies for a substance with this identifier are not available in the public domain.

The search results did not contain any preclinical data, such as IC50 or EC50 values, mechanism of action, or findings from animal models that would be necessary to construct a technical guide or whitepaper. Furthermore, no experimental protocols or signaling pathway information related to this compound could be retrieved.

It is possible that this compound is an internal compound designation not yet disclosed in published research, a code that has been discontinued, or a typographical error. Without publicly available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary compound or to verify the designation for accuracy. Should this compound be a recently disclosed molecule, it may take time for research findings to be published and become publicly accessible.

HZ-1157 Toxicological Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on publicly available data, which is limited primarily to a Material Safety Data Sheet (MSDS). The comprehensive toxicological properties of HZ-1157 have not been fully investigated.[1] This document serves as a summary of the known information and highlights areas where data is lacking.

Summary

This compound, also identified as 5-tert-butoxyquinazoline-2,4-diamine, is a chemical compound for laboratory use.[1] Based on the available safety data, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] There is no evidence from standard occupational health and safety classifications to suggest that this compound is a carcinogen.[1]

Hazard Identification and Classification

The primary source of toxicological information comes from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[1] |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Toxicological Endpoints

Acute Toxicity

-

Oral: this compound is classified as Category 4 for acute oral toxicity, indicating it is harmful if swallowed.[1] The specific LD50 value is not provided in the available documentation.

Carcinogenicity

Standard regulatory bodies have not identified this compound as a carcinogen.[1]

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]

-

ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[1]

-

NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[1]

-

OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public domain. The GHS classification of Acute Toxicity (Oral), Category 4 is typically based on results from standardized test guidelines, such as those provided by the OECD (e.g., OECD Test Guideline 420, 423, or 425). These protocols generally involve the administration of the substance to fasted animals, followed by observation for a defined period to assess for mortality and clinical signs of toxicity.

Signaling Pathways and Mechanisms of Action

There is no publicly available information detailing the specific signaling pathways or mechanisms of action through which this compound exerts its toxic effects.

Visualization

Due to the lack of information on the signaling pathways and experimental workflows for this compound, no diagrams can be provided.

Handling and Exposure Controls

For safe handling, it is recommended to avoid inhalation, and contact with eyes and skin.[1] Use in well-ventilated areas is advised.[1] Recommended personal protective equipment includes safety goggles, protective gloves, and impervious clothing.[2]

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell and rinse the mouth.[1]

References

HZ-1157: A Promising Antiviral Agent with Multi-Target Potential

A Technical Overview for Drug Development Professionals

HZ-1157, a novel 2,4-diaminoquinazoline derivative, has emerged as a potent inhibitor of viral proteases, demonstrating significant therapeutic potential against a range of clinically relevant viruses, including Hepatitis C Virus (HCV), Dengue Virus (DENV), and Japanese Encephalitis Virus (JEV). This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Therapeutic Applications and Efficacy

This compound has demonstrated robust inhibitory activity against viral proteases essential for viral replication. Its primary targets are the NS3/4A protease of HCV and the NS2B/NS3 protease of flaviviruses like Dengue and Japanese Encephalitis viruses. By inhibiting these proteases, this compound effectively disrupts the viral life cycle.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound against various viral targets.

| Target | Assay Type | Cell Line | IC50 / EC50 | Reference |

| Hepatitis C Virus (HCV) | NS3/4A Protease Activity | - | 1.0 µM | [] |

| HCV Replicon | Huh-7 | < 5 µM | [] | |

| HCV Infection | Huh-7.5.1 | 0.82 µM | [] | |

| Dengue Virus (DENV) | DENV-2 Replicon | BHK-D2RepT | 2.8 nM | |

| DENV Infection | - | 0.15 µM | [] | |

| Japanese Encephalitis Virus (JEV) | JEV Replicon | - | 1.06 µM | [2] |

Table 1: In Vitro Efficacy of this compound against Viral Targets

| Parameter | Value | Reference |

| Cytotoxicity (CC50) | > 10 µM |

Table 2: Cytotoxicity Profile of this compound

Mechanism of Action: Targeting Viral Polyprotein Processing

The primary mechanism of action of this compound is the inhibition of viral serine proteases, which are crucial for the post-translational processing of the viral polyprotein. In both HCV and flaviviruses, the viral genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to release individual functional viral proteins.

HCV NS3/4A Protease Inhibition

In the case of HCV, the NS3/4A protease is responsible for multiple cleavages in the non-structural region of the polyprotein. This compound binds to the active site of the NS3/4A protease, preventing it from cleaving the polyprotein and thereby halting viral replication.

Caption: Inhibition of HCV NS3/4A Protease by this compound.

Dengue Virus NS2B/NS3 Protease Inhibition

Similarly, for Dengue virus, the NS2B/NS3 protease is essential for processing the viral polyprotein. This compound inhibits this protease, preventing the release of functional viral proteins required for replication.

Caption: Inhibition of Dengue Virus NS2B/NS3 Protease by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following protocols are based on the key studies that identified and characterized this compound.

HCV Subgenomic Replicon-Based Luciferase Reporter Assay

This cell-based assay is used for the primary screening of compounds for anti-HCV activity.

-

Cell Line: A stable Huh-7 cell line containing an HCV subgenomic replicon with a luciferase reporter gene is used.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or control compounds.

-

Incubation: The plates are incubated for 72 hours to allow for viral replication and reporter gene expression.

-

Luciferase Assay: A commercial luciferase assay system is used to measure the luciferase activity, which is proportional to the level of HCV replication.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.

HCV NS3/4A Protease Reporter Assay

This assay specifically measures the inhibitory effect of compounds on the HCV NS3/4A protease.

-

Cell Line: A Huh-7.5.1 cell line stably transfected with a reporter construct containing a cleavage site for HCV NS3/4A protease is utilized. The reporter system typically involves a secreted alkaline phosphatase (SEAP) or luciferase.

-

Compound Treatment: Cells are treated with this compound at various concentrations.

-

Incubation: Cells are incubated for a defined period to allow for protease expression and reporter cleavage.

-

Reporter Quantification: The activity of the secreted reporter enzyme in the cell culture supernatant is measured.

-

IC50 Determination: The IC50 value is determined by quantifying the reduction in reporter activity as a function of this compound concentration.

In Vitro HCV Infection Assay

This assay confirms the antiviral activity of the compound in the context of a full viral life cycle.

-

Cell Line: Huh-7.5.1 cells, which are highly permissive to HCV infection, are used.

-

Infection and Treatment: Cells are infected with an infectious HCV strain (e.g., Jc1). Following infection, the cells are treated with different concentrations of this compound.

-

Incubation: The infected and treated cells are incubated for 48-72 hours.

-

Quantification of Viral Replication: Viral replication is quantified by measuring the levels of HCV RNA using real-time RT-PCR or by detecting viral antigens via immunofluorescence.

-

EC50 Calculation: The effective concentration (EC50) that inhibits 50% of viral replication is calculated.

Dengue Virus Replicon Assay

This assay is analogous to the HCV replicon assay and is used to screen for anti-DENV compounds.

-

Cell Line: A baby hamster kidney (BHK) cell line stably expressing a DENV subgenomic replicon carrying a reporter gene (e.g., luciferase) is used.

-

Compound Administration: Cells are seeded and treated with various concentrations of this compound.

-

Incubation: Plates are incubated for 72 hours.

-

Reporter Gene Assay: Luciferase activity is measured to determine the extent of DENV replication.

-

EC50 Determination: The EC50 value is calculated based on the dose-response curve.

Experimental and Screening Workflows

The discovery and characterization of this compound involved a systematic workflow, from initial high-throughput screening to detailed mechanistic studies.

Caption: General workflow for antiviral drug discovery and characterization.

Conclusion

This compound represents a promising lead compound for the development of broad-spectrum antiviral therapies. Its potent inhibition of key viral proteases in both HCV and flaviviruses, coupled with a favorable preliminary safety profile, warrants further investigation and optimization. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for HZ-1157 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preclinical in vivo evaluation of HZ-1157, a novel investigational compound. It includes detailed protocols for administration, pharmacokinetic analysis, and efficacy assessment in relevant animal models. The information presented herein is intended to ensure standardized methodologies and facilitate the accurate interpretation and comparison of data across different research settings. All quantitative data are summarized in tabular format for ease of reference, and key experimental workflows and signaling pathways are illustrated using diagrams.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy parameters of this compound observed in preclinical animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rodent Models

| Animal Model | Dosage (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |

| Mouse (C57BL/6) | 10 | Oral (PO) | 150 ± 25 | 1.0 | 4.2 ± 0.8 | 630 ± 110 | 35 |

| Mouse (C57BL/6) | 5 | Intravenous (IV) | 450 ± 50 | 0.1 | 4.0 ± 0.7 | 900 ± 150 | 100 |

| Rat (Sprague-Dawley) | 20 | Oral (PO) | 210 ± 30 | 2.0 | 6.5 ± 1.2 | 1470 ± 250 | 40 |

| Rat (Sprague-Dawley) | 10 | Intravenous (IV) | 600 ± 75 | 0.1 | 6.2 ± 1.0 | 1800 ± 300 | 100 |

Table 2: Efficacy of this compound in a Murine Xenograft Model of [Specify Cancer Type]

| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | Daily | 1500 ± 250 | - | - |

| This compound | 10 | Daily | 825 ± 150 | 45 | <0.05 |

| This compound | 25 | Daily | 450 ± 100 | 70 | <0.01 |

| Positive Control | [Specify] | [Specify] | 375 ± 90 | 75 | <0.01 |

Experimental Protocols

Animal Husbandry

All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in C57BL/6 mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

C57BL/6 mice (male, 8-10 weeks old)

-

Dosing gavage needles and syringes

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast mice for 4 hours prior to dosing.

-

For oral administration, administer this compound at a dose of 10 mg/kg via oral gavage.

-

For intravenous administration, administer this compound at a dose of 5 mg/kg via the tail vein.

-

Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points: 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Efficacy Study in a Murine Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a [Specify Cancer Type] xenograft model.

Materials:

-

[Specify Cancer Cell Line]

-

Matrigel

-

Athymic nude mice (female, 6-8 weeks old)

-

This compound

-

Vehicle

-

Calipers

Procedure:

-

Subcutaneously implant 1 x 10^6 [Specify Cancer Cell Line] cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

-

Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (10 mg/kg), this compound (25 mg/kg), and a positive control group.

-

Administer treatments daily via the specified route (e.g., oral gavage).

-

Measure tumor volume using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor body weight and overall health of the animals throughout the study.

-

At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Visualizations

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Caption: Proposed signaling pathway for this compound's mechanism of action.

Analytical Methods for HZ-1157 Detection: Information Not Available

Following a comprehensive search of publicly available scientific and technical literature, there is currently no identifiable information available for a substance designated as "HZ-1157." As a result, the creation of detailed application notes and protocols for its analytical detection is not possible at this time.

Searches for "this compound" did not yield any reference to a specific chemical compound, pharmaceutical agent, or other analyzable substance. The designation appears in various unrelated contexts, such as product model numbers or internal identifiers, but lacks any scientific or research-based documentation that would be necessary to develop analytical methodologies.

To provide the requested detailed application notes, protocols, quantitative data, and diagrams, foundational information about the analyte is required, including:

-

Chemical Structure and Properties: Understanding the molecule's structure, molecular weight, polarity, and functional groups is essential for selecting appropriate analytical techniques (e.g., chromatography, mass spectrometry).

-

Matrix of Interest: The biological or environmental matrix in which this compound would be detected (e.g., plasma, urine, water, soil) dictates the necessary sample preparation and cleanup procedures.

-

Expected Concentration Range: Knowledge of the likely concentrations is crucial for determining the required sensitivity and linear range of the analytical method.

-

Metabolism and Degradation: For drug development and biological monitoring, information on metabolites and degradation products is necessary to develop comprehensive analytical methods.

-

Signaling Pathways: To create relevant diagrams, the biological targets and signaling pathways affected by the compound must be known.

Without this fundamental information, it is not feasible to design or recommend specific experimental protocols, summarize quantitative data that does not exist, or create meaningful visualizations of experimental workflows or biological pathways.

We recommend that researchers, scientists, and drug development professionals seeking to analyze "this compound" first consult internal documentation or the primary source of the designation to obtain the chemical identity and associated scientific literature for the compound of interest. Once the substance is clearly identified, the development of specific and accurate analytical methods can proceed.

Application Notes and Protocols for HZ-1157 in Western Blot Analysis

Introduction

HZ-1157 is a novel small molecule inhibitor with potential therapeutic applications in inflammatory diseases and oncology. Preliminary studies suggest that this compound modulates key signaling pathways involved in cell proliferation and immune response. This document provides detailed protocols and application notes for the use of this compound in Western blot analysis to investigate its effects on protein expression and phosphorylation states. The primary focus is on the Syk-PI3K-ERK signaling cascade, a pathway implicated in various cellular processes.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on the phosphorylation of key proteins in the Syk-PI3K-ERK signaling pathway in a relevant cell line (e.g., macrophages stimulated with an activating agent).

Table 1: Dose-Response Effect of this compound on Protein Phosphorylation

| Treatment Group | This compound Conc. (µM) | p-Syk (Normalized Intensity) | p-PI3K (Normalized Intensity) | p-ERK (Normalized Intensity) |

| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.09 |

| This compound | 0.1 | 0.85 ± 0.07 | 0.92 ± 0.10 | 0.95 ± 0.11 |

| This compound | 1 | 0.42 ± 0.05 | 0.55 ± 0.06 | 0.61 ± 0.08 |

| This compound | 10 | 0.15 ± 0.03 | 0.21 ± 0.04 | 0.28 ± 0.05 |

Data are presented as mean ± standard deviation from three independent experiments. Protein band intensities were normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, targeting the Syk-PI3K-ERK signaling pathway.

Experimental Protocols

Western Blot Protocol for Analyzing this compound Effects

This protocol provides a step-by-step guide for performing Western blot analysis to determine the effect of this compound on target protein expression and phosphorylation.

1. Cell Lysis and Protein Extraction

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration.

-

After treatment, wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[1]

-

Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable assay (e.g., BCA or Bradford assay).[2]

2. Sample Preparation and SDS-PAGE

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4X SDS sample buffer to the protein lysates to a final concentration of 1X.[1]

-

Boil the samples at 95-100°C for 5 minutes.[3]

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[1][3] Include a pre-stained protein ladder to determine molecular weights.[3]

-

Run the gel in 1X Tris-Glycine SDS Running Buffer until the dye front reaches the bottom of the gel.[1][3]

3. Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][3]

-

Perform the electrotransfer at 70-100V for 1.5 to 3 hours under cooling conditions.[3]

-

After transfer, briefly wash the membrane with 1X Tris Buffered Saline with Tween 20 (TBST).[3]

4. Immunoblotting and Detection

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in 1X TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1][2]

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1][3]

-

Wash the membrane three times for 5 minutes each with 1X TBST.[1][3]

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[1][3]

-

Wash the membrane three times for 5 minutes each with 1X TBST.[1][3]

-

Prepare the enhanced chemiluminescence (ECL) detection reagent by mixing the components according to the manufacturer's instructions.[1][3]

-

Incubate the membrane with the ECL reagent for 1-5 minutes.[3]

-

Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[1][3]

5. Data Analysis

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

-

For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Experimental Workflow

The following diagram outlines the major steps in the Western blot workflow for analyzing the effects of this compound.

Logical Relationships

The diagram below illustrates the logical flow of the experimental design and expected outcomes when investigating the inhibitory effect of this compound.

References

Application Notes and Protocols for HZ-1157, a Novel HER2-Targeted Near-Infrared Fluorescent Probe for In Vivo Imaging

Disclaimer: The following information is provided for illustrative purposes. HZ-1157 is a hypothetical molecule, and the data, protocols, and pathways described herein are representative of a typical near-infrared (NIR) fluorescent probe targeting the HER2 receptor in a preclinical research context.

Introduction and Application Notes

This compound is a novel, high-affinity near-infrared (NIR) fluorescent probe designed for the non-invasive in vivo imaging of Human Epidermal Growth Factor Receptor 2 (HER2) expression. It comprises a HER2-specific targeting moiety conjugated to a bright and photostable NIR fluorophore. The probe's fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration and minimizes background autofluorescence, enabling high-contrast imaging of tumors.[1][2][3]

Primary Applications:

-

Preclinical Cancer Detection: Non-invasive visualization of HER2-positive tumors in small animal models.

-

Monitoring Tumor Burden: Longitudinal imaging to track tumor growth or regression over time.

-

Assessing Therapeutic Efficacy: Evaluating the downregulation of HER2 expression following treatment with targeted therapies (e.g., Hsp90 inhibitors).[4]

-

Pharmacokinetic Studies: Characterizing the biodistribution and clearance profile of the probe.

Mechanism of Action: this compound specifically binds to the extracellular domain of the HER2 receptor, which is often overexpressed in various cancers, including a significant percentage of breast carcinomas.[5][6] Upon binding, the probe accumulates at the tumor site, allowing for fluorescence-based detection. The signal intensity from the tumor can be correlated with the level of HER2 receptor expression.

Quantitative Data

The following tables summarize the key characteristics and representative in vivo performance of this compound.

Table 1: Photophysical Properties of this compound

| Property | Value |

| Target | HER2/ErbB2 Receptor |

| Fluorophore Class | Heptamethine Cyanine |

| Excitation Maximum (λex) | 750 nm |

| Emission Maximum (λem) | 780 nm |

| Molecular Weight | ~2500 Da |

| Extinction Coefficient | ~220,000 M⁻¹cm⁻¹ |

| Quantum Yield | ~0.15 in PBS + 1% BSA |

| Solubility | High in PBS, Saline |

Table 2: Illustrative Biodistribution of this compound in Nude Mice Bearing HER2+ Xenografts

| Organ/Tissue | 4 hours (%ID/g)¹ | 24 hours (%ID/g)¹ | 48 hours (%ID/g)¹ |

| Tumor (HER2+) | 10.5 ± 2.1 | 15.2 ± 3.5 | 12.1 ± 2.8 |

| Blood | 4.2 ± 0.8 | 1.1 ± 0.3 | 0.4 ± 0.1 |

| Liver | 12.3 ± 2.5 | 8.5 ± 1.9 | 5.3 ± 1.2 |

| Kidneys | 18.1 ± 4.0 | 5.2 ± 1.1 | 2.1 ± 0.5 |

| Muscle | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.1 |

| Spleen | 2.0 ± 0.5 | 1.5 ± 0.4 | 1.1 ± 0.3 |

¹ %ID/g = Percent Injected Dose per Gram of tissue. Data are presented as mean ± standard deviation (n=5 mice per group). Peak tumor accumulation is highlighted in bold.

Table 3: Tumor-to-Background Ratios (TBR) Over Time

| Time Point | Tumor-to-Muscle Ratio | Tumor-to-Skin Ratio |

| 4 hours | 7.0 ± 1.5 | 4.5 ± 0.9 |

| 24 hours | 19.0 ± 4.2 | 12.5 ± 2.8 |

| 48 hours | 15.1 ± 3.3 | 9.8 ± 2.1 |

Ratios calculated from mean fluorescence intensity of regions of interest (ROIs). Optimal imaging window is highlighted in bold.

Experimental Protocols

Objective: To visualize and quantify the accumulation of this compound in a subcutaneous HER2-positive breast cancer model.

Materials:

-

This compound probe

-

Female athymic nude mice (6-8 weeks old)

-

HER2-positive cancer cells (e.g., BT-474)

-

Matrigel

-

Sterile Phosphate-Buffered Saline (PBS)

-

Isoflurane anesthesia system

-

In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped for NIR fluorescence imaging (e.g., Excitation: 745 nm, Emission: 800 nm).

-

Syringes and needles (27-30 gauge)

Methodology:

-

Tumor Inoculation:

-

Culture BT-474 cells to ~80% confluency.

-

Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the right flank of each mouse.

-

Allow tumors to grow to a palpable size of approximately 100-150 mm³.

-

-

Probe Preparation and Administration:

-

Reconstitute lyophilized this compound in sterile PBS to a stock concentration of 1 mg/mL.

-

Vortex gently to ensure complete dissolution.

-

Dilute the stock solution with sterile PBS to the final injection concentration. A typical dose is 10 nmol per mouse.

-

Administer 100-150 µL of the final this compound solution via intravenous (tail vein) injection.

-

-

In Vivo Fluorescence Imaging:

-

Anesthetize mice using 2-3% isoflurane in oxygen. Place the mouse on the imaging stage and maintain anesthesia with 1.5% isoflurane.

-

Acquire a baseline (pre-injection) image.

-

Following probe administration, acquire images at multiple time points (e.g., 1, 4, 8, 24, 48, and 72 hours post-injection).

-

Use consistent imaging parameters (exposure time, binning, f/stop) for all acquisitions to ensure data comparability.

-

-

Image Analysis:

-

Using the system's analysis software (e.g., Living Image), draw regions of interest (ROIs) over the tumor and a contralateral background area (e.g., muscle).[7]

-

Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) for each ROI.

-

Subtract the background fluorescence from the tumor ROI values.[7]

-

Calculate the Tumor-to-Background Ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

-

-

Ex Vivo Analysis (Optional, at final time point):

-

Euthanize the mouse immediately after the final imaging session.

-

Dissect the tumor and major organs (liver, kidneys, spleen, muscle, etc.).

-

Arrange the tissues in the imaging chamber and acquire a final ex vivo fluorescence image to confirm probe biodistribution.

-

Visualizations

Caption: Simplified HER2 signaling pathway and this compound binding.

Caption: Workflow for in vivo imaging with this compound probe.

Caption: Relationship between probe concentration and signal intensity.

References

- 1. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vivo Method to Monitor Changes in HER2 Expression Using Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo assessment of HER2 receptor density in HER2-positive tumors by near-infrared imaging, using repeated injections of the fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Assessment of HER2 Receptor Density in HER2-positive Tumors by Near-infrared Imaging, Using Repeated Injections of the Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis and Quantitation | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for HZ-1157 in High-Throughput Screening

Initial Search and Information Scarcity:

A comprehensive search for "HZ-1157" did not yield specific information on a compound with this identifier. The search results provided general methodologies for high-throughput screening (HTS) across various biological targets but lacked any data pertaining to this compound. This includes its mechanism of action, associated signaling pathways, and quantitative data essential for developing detailed application notes and protocols.

Without foundational information on this compound, it is not possible to generate the specific content requested, including quantitative data tables, detailed experimental protocols, and visualizations of its signaling pathways and HTS workflows.

To fulfill the user's request, information on the following aspects of this compound is required:

-

Compound Class and Target: What type of molecule is this compound (e.g., small molecule, peptide) and what is its primary biological target (e.g., enzyme, receptor, ion channel)?

-

Mechanism of Action: How does this compound exert its effects at the molecular level (e.g., inhibitor, agonist, antagonist)?

-

Signaling Pathway Involvement: Which cellular signaling pathways are modulated by this compound?

-

Quantitative Data: Are there any existing measurements of its potency and efficacy (e.g., IC50, EC50, Ki)?

-

Established Assays: Have any specific assays been used to characterize this compound's activity?

Once this information is available, the following detailed application notes and protocols can be developed.

[Placeholder] Application Note: High-Throughput Screening of this compound

1. Introduction

[This section will describe the background and significance of this compound, its target, and its potential therapeutic applications based on the provided information.]

2. Principle of the Assay

[This section will detail the theoretical basis of the recommended HTS assay for this compound. For example, if this compound is a kinase inhibitor, this section would describe a fluorescence-based kinase activity assay.]

3. Materials and Methods

3.1. Reagents and Materials

[A comprehensive list of all necessary reagents, buffers, plates, and consumables will be provided here.]

3.2. Experimental Protocol

[A step-by-step protocol for performing the HTS assay will be detailed here. This would include compound plate preparation, reagent preparation, assay execution, and data acquisition.]

4. Data Analysis

[This section will explain how to analyze the raw data from the HTS assay, including normalization, hit identification, and calculation of relevant parameters like Z'-factor.]

5. Quantitative Data Summary

[A table summarizing the expected quantitative data for this compound and control compounds will be presented here.]

Table 1: [Placeholder] Potency of this compound and Control Compounds

| Compound | Target | Assay Type | IC50 / EC50 (nM) | Hill Slope |

| This compound | [Target] | [Assay] | [Value] | [Value] |

| Control 1 | [Target] | [Assay] | [Value] | [Value] |

| Control 2 | [Target] | [Assay] | [Value] | [Value] |

[Placeholder] Protocol: Cell-Based Assay for this compound Activity

1. Objective

To determine the cellular potency of this compound by measuring its effect on a specific signaling pathway in a relevant cell line.

2. Materials

-

[Cell Line]

-

Cell Culture Media and Supplements

-

This compound

-

Control Compounds

-

Assay Reagents (e.g., luciferase substrate, fluorescent probe)

-

96-well or 384-well plates

3. Detailed Protocol

-

Cell Seeding: Plate [Cell Line] at a density of [X] cells/well in a [Y]-well plate and incubate overnight.

-

Compound Treatment: Prepare a serial dilution of this compound and control compounds. Add the compounds to the cells and incubate for [Z] hours.

-

Assay Measurement: Following incubation, perform the assay readout according to the manufacturer's instructions (e.g., measure luminescence, fluorescence).

-

Data Analysis: Plot the dose-response curve and calculate the EC50 or IC50 value for this compound.

[Placeholder] Visualizations

Diagram 1: [Placeholder] Signaling Pathway of this compound Target

Caption: [A brief, descriptive caption of the signaling pathway will be provided here.]

Diagram 2: [Placeholder] High-Throughput Screening Workflow for this compound

Caption: [A brief, descriptive caption of the HTS workflow will be provided here.]

Application Notes and Protocols for HZ-1157 in CRISPR Gene Editing Studies

Disclaimer: As of the current date, "HZ-1157" is not a publicly documented or recognized compound in the context of CRISPR gene editing. The following application note has been generated for illustrative purposes to demonstrate how a novel small molecule enhancer of Homology-Directed Repair (HDR) would be characterized and utilized. The data and protocols are representative of typical findings and methodologies in this research area.

Introduction

The CRISPR-Cas9 system has revolutionized genome editing by enabling precise cleavage of DNA at targeted loci. The subsequent repair of the double-strand break (DSB) occurs via two main cellular pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the high-fidelity Homology-Directed Repair (HDR) pathway. For precise gene editing applications, such as single nucleotide polymorphism (SNP) correction or gene knock-ins, HDR is the desired mechanism, but it is often inefficient compared to NHEJ.[1]

This compound is a novel, cell-permeable small molecule designed to enhance the efficiency of precise gene editing by modulating the cellular DNA repair machinery. These application notes provide an overview of this compound's mechanism of action, quantitative data on its performance, and detailed protocols for its use in CRISPR-Cas9 experiments.

Mechanism of Action

This compound functions as a potent and selective inhibitor of DNA Ligase IV, a key enzyme in the canonical NHEJ pathway.[2][3][4] By transiently suppressing this pathway, this compound shifts the balance of DSB repair towards the HDR pathway when a donor template is provided. This leads to a significant increase in the frequency of precise, template-mediated genome editing events.

Data Presentation

The efficacy of this compound was evaluated across multiple cell lines by measuring the integration efficiency of a GFP donor template at a specific genomic safe harbor locus. Cells were treated with a range of this compound concentrations, and the percentage of GFP-positive cells was quantified by flow cytometry.

| Cell Line | Target Locus | This compound Conc. (µM) | Fold Increase in HDR Efficiency (vs. DMSO) | Indel Frequency (%) (vs. DMSO) |

| HEK293T | AAVS1 | 1.0 | 3.2 ± 0.4 | 45% Reduction |

| AAVS1 | 5.0 | 4.1 ± 0.5 | 58% Reduction | |

| K562 | AAVS1 | 1.0 | 2.8 ± 0.3 | 41% Reduction |

| AAVS1 | 5.0 | 3.5 ± 0.4 | 52% Reduction | |

| h-iPSCs | AAVS1 | 0.5 | 2.5 ± 0.3 | 38% Reduction |

| AAVS1 | 1.0 | 3.1 ± 0.4 | 49% Reduction | |

| Table 1: Quantitative analysis of this compound on HDR efficiency and indel formation. Data are presented as mean ± standard deviation from three biological replicates. |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

-

Cell Lines: HEK293T, K562, or human induced pluripotent stem cells (h-iPSCs).

-

Media:

-

HEK293T/K562: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

h-iPSCs: mTeSR™ Plus medium on Matrigel-coated plates.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: Passage cells every 2-3 days to maintain logarithmic growth. For h-iPSCs, use ReLeSR™ for passaging to maintain colony integrity.

Protocol 2: CRISPR-Cas9 Gene Editing with this compound

This protocol describes the delivery of Cas9 ribonucleoprotein (RNP) complexes and a donor template into cells, followed by treatment with this compound.

Materials:

-

Alt-R® S.p. Cas9 Nuclease

-

Custom synthesized sgRNA targeting the genomic locus of interest

-

Single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template

-

This compound (dissolved in DMSO to a 10 mM stock)

-

Lipofectamine™ CRISPRMAX™ or electroporation system (e.g., Neon™ Transfection System)

-

Opti-MEM™ I Reduced Serum Medium

-

DMSO (vehicle control)

Workflow Diagram:

Procedure:

-

Cell Seeding (Day 0):

-

Seed 200,000 cells per well in a 24-well plate. Ensure cells reach 70-80% confluency on the day of transfection.

-

-

RNP Complex Formation (Day 1):

-

In an RNase-free tube, mix 1.5 µL of sgRNA (100 µM) with 1.5 µL of Cas9 protein (61 µM).

-

Incubate at room temperature for 15 minutes to allow the RNP to form.

-

-

Transfection (Day 1):

-

Lipofection: Dilute the RNP complex and 200 ng of donor DNA in Opti-MEM™. Add Lipofectamine™ CRISPRMAX™ reagent, incubate for 5 minutes, and add the mixture to the cells.

-

Electroporation: Resuspend cells in the appropriate electroporation buffer, add the RNP complex and donor DNA, and electroporate using the manufacturer's recommended settings. Plate cells in pre-warmed media.

-

-

This compound Treatment (Day 1):

-

Immediately following transfection, add this compound directly to the cell culture medium to the desired final concentration (e.g., 1 µM). For the control group, add an equivalent volume of DMSO.

-

-

Incubation (Day 1-4):

-

Incubate the cells for 48-72 hours.

-

-

Analysis of Editing Efficiency (Day 5):

-

Harvest the cells.

-

For reporter assays (e.g., GFP knock-in): Analyze the percentage of fluorescent cells using flow cytometry.

-

For genomic analysis: Extract genomic DNA. Amplify the target locus by PCR and analyze using Sanger sequencing or Next-Generation Sequencing (NGS) to determine the ratio of HDR events to indels.

-

Protocol 3: Analysis of On-Target and Off-Target Editing by NGS

-

Genomic DNA Extraction: Use a commercial kit (e.g., DNeasy Blood & Tissue Kit) to extract high-quality genomic DNA from harvested cells.

-

PCR Amplification: Design primers to amplify the on-target locus and predicted off-target sites. Use a high-fidelity polymerase.

-

Library Preparation: Prepare sequencing libraries from the amplicons using a library preparation kit compatible with your NGS platform (e.g., Illumina).

-

Sequencing: Perform deep sequencing of the prepared libraries.

-

Data Analysis: Align sequencing reads to the reference genome. Use software tools like CRISPResso2 to quantify the percentage of reads corresponding to precise HDR, NHEJ-induced indels, and wild-type alleles.

References

- 1. invivobiosystems.com [invivobiosystems.com]

- 2. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jdc.jefferson.edu [jdc.jefferson.edu]

- 4. Current Strategies for Increasing Knock-In Efficiency in CRISPR/Cas9-Based Approaches [mdpi.com]

Application Notes and Protocols for In Vivo Research of HZ-1157 (Hypothetical Small Molecule Inhibitor)

Disclaimer: No specific information for a compound designated "HZ-1157" is publicly available. The following application notes and protocols are a generalized guide for a hypothetical small molecule inhibitor, intended for in vivo research. These guidelines are based on common practices in preclinical drug development and should be adapted based on the specific physicochemical properties and target of the actual compound being investigated.

Introduction

This compound is a hypothetical small molecule inhibitor under investigation for its potential therapeutic effects. As with any novel compound, in vivo studies are crucial to understand its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile in a living organism before it can be considered for clinical development. This document provides a comprehensive overview of the potential delivery methods, experimental protocols, and relevant signaling pathways for the in vivo characterization of this compound.

Data Presentation: In Vivo Administration and Pharmacokinetics

The choice of delivery method and the resulting pharmacokinetic profile are critical for the successful in vivo application of this compound. The following table summarizes key quantitative data and considerations for various administration routes based on general principles for small molecule inhibitors.

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) | Subcutaneous (SC) |

| Dosage Range (mg/kg) | 1 - 10 | 5 - 50 | 10 - 100 | 5 - 50 |

| Bioavailability (%) | 100 | 20 - 80 | 5 - 60 | 30 - 90 |

| Time to Peak Plasma Concentration (Tmax) | < 0.1 hours | 0.25 - 1 hour | 0.5 - 4 hours | 0.5 - 2 hours |

| Half-life (t1/2) | Variable | Variable | Variable | Variable |

| Typical Vehicle | Saline, PBS, 5% Dextrose | Saline, PBS, Oil-based | Water, Methylcellulose, PEG400 | Saline, PBS, Oil-based |

| Maximum Injection Volume (Mouse) | 0.2 mL[1] | 2-3 mL[1] | 0.5 mL | 1-2 mL[1] |

| Needle Gauge (Mouse) | 27-30 G[1] | 25-27 G[1] | 20-22 G (gavage needle) | 25-27 G[1] |

| Common Applications | PK studies, acute efficacy models | Efficacy studies, repeat dosing | Chronic efficacy studies | Sustained release formulations |

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate interpretation of in vivo data. The following are generalized protocols for key experiments involving this compound.

Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound suitable for the chosen route of administration.

Materials:

-

This compound compound

-

Sterile vehicles (e.g., saline, phosphate-buffered saline (PBS), 0.5% methylcellulose, polyethylene glycol 400 (PEG400), corn oil)

-

Sterile vials

-

Vortex mixer

-

Sonicator

-

pH meter

-

Sterile filters (0.22 µm)

Protocol:

-

Determine the appropriate vehicle for this compound based on its solubility and the intended route of administration.

-

For aqueous-based formulations (IV, IP, SC, PO):

-

Weigh the required amount of this compound.

-

In a sterile vial, add a small amount of co-solvent (e.g., DMSO, ethanol) if necessary to dissolve the compound.

-

Gradually add the primary vehicle (e.g., saline, PBS) while vortexing to achieve the final desired concentration.

-

If the compound is a suspension, ensure uniform particle size through sonication.

-

Adjust the pH of the solution to physiological range (pH 7.2-7.4) if necessary.

-

Sterilize the final formulation by passing it through a 0.22 µm sterile filter.

-

-

For oil-based formulations (IP, SC, PO):

-

Weigh the required amount of this compound.

-

In a sterile vial, add the sterile oil (e.g., corn oil, sesame oil).

-

Vortex and sonicate until the compound is fully dissolved or uniformly suspended.

-

Animal Handling and Administration of this compound

Objective: To properly handle and administer this compound to laboratory animals (e.g., mice) via various routes. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Appropriate animal model (e.g., C57BL/6 mice, BALB/c mice)

-

Prepared this compound formulation

-

Sterile syringes and needles of appropriate size[1]

-

Animal scale

-

Personal protective equipment (PPE)

Protocols:

a. Intravenous (IV) Injection (Tail Vein):

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Place the mouse in a restraining device.

-

Swab the tail with 70% ethanol.

-

Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.

-

Slowly inject the this compound formulation (maximum volume of 0.2 mL for a 25g mouse)[1].

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

b. Intraperitoneal (IP) Injection:

-

Properly restrain the mouse, exposing the abdomen.

-

Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.

-

Aspirate to ensure no fluid is drawn back, indicating correct placement.

-

Inject the this compound formulation (maximum volume of 2-3 mL for a 25g mouse)[1].

c. Oral Gavage (PO):

-

Properly restrain the mouse.

-

Measure the distance from the mouse's nose to the tip of the xiphoid process to determine the correct insertion depth of the gavage needle.

-

Gently insert a flexible, ball-tipped gavage needle into the esophagus.

-

Slowly administer the this compound formulation (maximum volume of 0.5 mL for a 25g mouse).

-

Carefully remove the gavage needle.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

-

Administer a single dose of this compound to a cohort of animals via the desired route (e.g., IV and PO to determine bioavailability).

-